molecular formula C12H18N4O2 B11863718 8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 52482-62-9

8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11863718
CAS No.: 52482-62-9
M. Wt: 250.30 g/mol
InChI Key: UXKCIZQCJSQAQS-UHFFFAOYSA-N
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Description

8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a purine ring system. The presence of multiple methyl groups and a butan-2-yl group contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a butan-2-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted purine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

8-(Butan-2-yl)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the butan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural difference can lead to variations in biological activity and potential therapeutic applications.

Properties

CAS No.

52482-62-9

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

8-butan-2-yl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-6-7(2)9-13-10-8(14(9)3)11(17)16(5)12(18)15(10)4/h7H,6H2,1-5H3

InChI Key

UXKCIZQCJSQAQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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